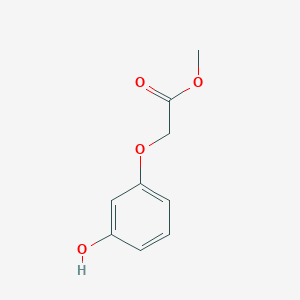

Methyl 2-(3-hydroxyphenoxy)acetate

Beschreibung

BenchChem offers high-quality Methyl 2-(3-hydroxyphenoxy)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(3-hydroxyphenoxy)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C9H10O4 |

|---|---|

Molekulargewicht |

182.17 g/mol |

IUPAC-Name |

methyl 2-(3-hydroxyphenoxy)acetate |

InChI |

InChI=1S/C9H10O4/c1-12-9(11)6-13-8-4-2-3-7(10)5-8/h2-5,10H,6H2,1H3 |

InChI-Schlüssel |

SQRPEDUEGWFUKZ-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=O)COC1=CC=CC(=C1)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Comprehensive Technical Guide: Methyl 2-(3-hydroxyphenyl)acetate (CAS 42058-59-3)

Executive Summary & Nomenclature Clarification

Note to Researchers: While occasionally queried under the misnomer "Methyl 2-(3-hydroxyphenoxy)acetate" (which technically refers to the ether-linked1[1]), the CAS Registry Number 42058-59-3 strictly identifies Methyl 2-(3-hydroxyphenyl)acetate (Synonym: Methyl 3-hydroxyphenylacetate)[2]. This guide focuses exclusively on the rigorously validated CAS 42058-59-3, a highly versatile bifunctional building block utilized in the synthesis of 3[3], 4[4], and 5[5].

Physicochemical Profiling

Understanding the baseline physical properties is critical for downstream chromatographic purification and reaction scaling.

| Property | Value | Source |

| Chemical Name | Methyl 2-(3-hydroxyphenyl)acetate | [2] |

| CAS Number | 42058-59-3 | |

| Molecular Formula | C9H10O3 | [2] |

| Molecular Weight | 166.17 g/mol | [2] |

| Appearance | Colorless to Light orange/Yellow clear liquid | |

| Boiling Point | 146 °C at 1.9 kPa | |

| Purity (GC) | >98.0% | |

| H-Bond Donors/Acceptors | 1.0 / 3.0 | |

| Molar Refractivity | 44.33 |

Mechanistic Reactivity & Structural Significance

The synthetic utility of CAS 42058-59-3 stems from its orthogonal reactivity profile. The molecule possesses two distinct functional centers:

-

Phenolic Hydroxyl (C3 position): Highly susceptible to base-mediated O-alkylation and Phase II metabolic conjugation (e.g., glucuronidation)[6].

-

Methyl Ester: Serves as a stable protecting group during phenol modification but can be selectively hydrolyzed under basic or acidic conditions to yield the free acetic acid derivative[4].

Fig 1: Primary reaction pathways of CAS 42058-59-3 targeting the phenol and ester moieties.

Experimental Protocols & Synthetic Workflows

As an Application Scientist, I emphasize that experimental protocols must be designed as self-validating systems. The following methodologies have been optimized for yield, stereoselectivity, and structural integrity.

Protocol A: Base-Mediated O-Alkylation (Antitumor Phospholipid Precursors)

This protocol is utilized to synthesize lipophilic derivatives, such as methyl 3-oleoxyphenylacetate, which act as precursors to p38 MAPK-downregulating antitumor agents[5].

Causality & Rationale: Potassium carbonate (K₂CO₃) in N,N-Dimethylformamide (DMF) is selected because DMF, as a polar aprotic solvent, poorly solvates the phenoxide anion. This lack of solvation maximizes the nucleophilicity of the oxygen for the Sₙ2 attack on the alkyl bromide[5].

Step-by-Step Methodology:

-

Initiation: Dissolve methyl 3-hydroxyphenylacetate (0.50 g, 3.01 mmol) in 5 mL of anhydrous DMF[5].

-

Deprotonation: Add K₂CO₃ (1.25 g, 9.03 mmol) and stir for 30 minutes at room temperature to ensure complete formation of the phenoxide[5].

-

Alkylation: Introduce the alkyl bromide (e.g., oleyl bromide, 3.97 mmol) and elevate the temperature to 60 °C for 7 hours[5].

-

Quenching & Extraction: Cool to room temperature, dilute with deionized water, and extract three times with Ethyl Acetate (EtOAc)[5].

-

Washing: Wash the combined organic layers with brine to remove residual DMF, and dry over anhydrous MgSO₄[5].

-

Purification: Concentrate in vacuo and purify via silica gel column chromatography (EtOAc/Hexane 1:20)[5].

Self-Validation System: Monitor the reaction via Thin Layer Chromatography (TLC). The disappearance of the highly polar phenolic starting material confirms reaction completion. Post-purification ¹H NMR (400 MHz, CD₃OD) must show the disappearance of the phenolic -OH proton and the emergence of a triplet at ~3.94 ppm (J = 6.6 Hz, 2H), confirming the formation of the -O-CH₂- ether linkage[5].

Protocol B: Lewis Acid-Catalyzed Glucuronidation

Glucuronidation is a critical Phase II biotransformation. Synthesizing authentic glucuronide standards of CAS 42058-59-3 is essential for bioavailability and pharmacokinetic assays[6].

Causality & Rationale: The use of Boron trifluoride diethyl etherate (BF₃·Et₂O) at sub-zero temperatures (-20 °C) is critical. The Lewis acid activates the trichloroacetimidate leaving group of the Schmidt imidate. The low temperature prevents the rapid decomposition of the imidate and ensures the stereoselective formation of the β-glucuronide linkage by utilizing the neighboring group participation of the C2-acetate on the sugar donor[6].

Fig 2: Step-by-step Lewis acid-catalyzed glucuronidation workflow for metabolite synthesis.

Step-by-Step Methodology:

-

Suspension: Combine methyl 3-hydroxyphenylacetate (166 mg, 1 mmol), Schmidt imidate (320 mg, 0.67 mmol), and powdered 4Å molecular sieves (67 mg) in 8 mL of dry CH₂Cl₂ under an argon atmosphere[6].

-

Desiccation: Stir at room temperature for 1 hour. Crucial: The molecular sieves scavenge trace water that would otherwise hydrolyze the moisture-sensitive imidate[6].

-

Catalytic Activation: Cool the reaction mixture to -20 °C and add BF₃·Et₂O (10.5 μL, 0.0836 mmol)[6].

-

Propagation: Allow the mixture to warm to 0 °C and stir continuously for 4 days[6].

-

Isolation: Purify directly via column chromatography using a Toluene/Acetone (5:1) gradient to yield the protected glucuronide as a solid (approx. 60% yield)[6].

Self-Validation System: Utilize Electrospray Ionization Mass Spectrometry (ESI-MS) to confirm the [M+Na]⁺ adduct of the protected glucuronide. Subsequent ¹H NMR analysis should reveal the anomeric proton as a distinct doublet (J ≈ 7–8 Hz), definitively proving the β-configuration of the newly formed glycosidic bond.

Applications in Advanced Therapeutics

Beyond basic building block chemistry, CAS 42058-59-3 is a cornerstone in several advanced drug discovery pipelines:

-

γ-Glutamyl Transpeptidase (GGT) Inhibitors: Derivatives of 3-hydroxyphenylacetate exhibit over 150 times higher inhibitory activity toward human GGT compared to their 4-hydroxy analogs, highlighting the profound impact of meta-substitution on enzyme active site binding[4].

-

PPAR-delta Modulators: The phenolic hydroxyl group serves as an anchor point for coupling reactions (e.g., with Cs₂CO₃ in CH₃CN) to synthesize complex architectures that modulate human peroxisome proliferator-activated receptor delta (hPPAR-delta), targeting metabolic diseases[3].

References

-

[2] Pi Chemicals. "PI-50436 Methyl 2-(3-hydroxyphenyl)acetate (42058-59-3)". 2

-

Ambeed. "42058-59-3 | Methyl 2-(3-hydroxyphenyl)acetate | Physicochemical Properties".

-

TCI Chemicals. "SAFETY DATA SHEET - 42058-59-3".

-

[6] ACS Omega. "Glucuronidated Hydroxyphenylacetic and Hydroxyphenylpropanoic Acids as Standards for Bioavailability Studies". 6

-

[1] Molaid. "methyl 2-(3-hydroxyphenoxy)acetate - CAS 79558-08-0". 1

-

[4] Biochemistry (ACS). "Design, Synthesis, and Evaluation of γ-Phosphono Diester Analogues of Glutamate as Highly Potent Inhibitors". 4

-

[5] PMC (NIH). "Design, synthesis, and study of novel phenethyl-based antitumor phospholipids downregulating p38 mitogen-activated protein kinase". 5

-

[3] US Patent Application Publication. "US 2005/0203151A1 - Pharmaceuticals". 3

Sources

- 1. methyl 2-(3-hydroxyphenoxy)acetate - CAS号 79558-08-0 - 摩熵化学 [molaid.com]

- 2. Pi Chemicals System - PI-50436 Methyl 2-(3-hydroxyphenyl)acetate (42058-59-3) [internal.pipharm.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Spectroscopic Data Interpretation of Methyl 2-(3-hydroxyphenoxy)acetate: A Comprehensive Guide for Structural Elucidation

Executive Summary

Methyl 2-(3-hydroxyphenoxy)acetate (C₉H₁₀O₄) is a bifunctional organic molecule featuring both a phenolic hydroxyl group and a phenoxyacetate ester moiety. Compounds containing the phenoxyacetate pharmacophore are foundational in drug development, frequently appearing in lipid-lowering agents (fibrates) and various receptor modulators. This whitepaper provides an in-depth, causality-driven guide to the spectroscopic elucidation of this molecule, integrating Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data into a self-validating analytical framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural elucidation of substituted aromatics relies heavily on understanding the interplay between inductive (-I) and resonance (+M) effects. In methyl 2-(3-hydroxyphenoxy)acetate, the benzene ring is meta-disubstituted with two strongly electron-donating oxygen atoms.

¹H NMR Interpretation and Causality

The ¹H NMR spectrum is defined by the electron density distribution across the aromatic ring. Both the hydroxyl (-OH) and ether (-O-CH₂-) groups donate electron density into the ring via resonance (+M effect), significantly shielding the ortho and para positions relative to unsubstituted benzene[1].

-

H-2 (Aromatic, ortho to both oxygens): This proton is uniquely shielded by the combined +M effects of both oxygen atoms. It appears as a distinct narrow triplet (due to meta-coupling, J ≈ 2.0–2.5 Hz) furthest upfield in the aromatic region.

-

H-5 (Aromatic, meta to both oxygens): Lacking the direct shielding resonance effects, this proton appears furthest downfield among the aromatic protons as a pseudo-triplet (J ≈ 8.0 Hz).

-

Aliphatic Protons: The methylene protons (-O-CH₂-) are heavily deshielded by the adjacent ether oxygen and the anisotropic effect of the ester carbonyl, appearing as a sharp singlet at ~4.60 ppm. The methoxy protons (-OCH₃) appear at ~3.80 ppm, typical for methyl esters[2].

¹³C NMR Interpretation

The ¹³C NMR spectrum provides orthogonal validation of the carbon backbone. The ester carbonyl carbon typically resonates at ~169.5 ppm, slightly upfield from aliphatic esters due to the electron-withdrawing inductive effect of the phenoxy group propagating through the methylene bridge[3]. The oxygen-bearing aromatic carbons (C-1' and C-3') are heavily deshielded (~157–160 ppm) due to the electronegativity of the attached oxygen atoms.

Quantitative NMR Data Summary

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity & Coupling (J in Hz) | Integration | Assignment / Causality |

| ¹H | 9.50 (DMSO) / 5.50 (CDCl₃) | Broad singlet (br s) | 1H | -OH ; Broad due to chemical exchange/H-bonding. |

| ¹H | 7.12 | Triplet (t), J = 8.2 | 1H | Ar-H (H-5); Meta to both O atoms, least shielded. |

| ¹H | 6.45 – 6.55 | Multiplet (m) | 2H | Ar-H (H-4, H-6); Shielded by +M effects. |

| ¹H | 6.40 | Triplet (t), J = 2.3 | 1H | Ar-H (H-2); Ortho to both O atoms, highly shielded. |

| ¹H | 4.60 | Singlet (s) | 2H | -O-CH₂ -C=O; Deshielded by O and C=O anisotropy. |

| ¹H | 3.80 | Singlet (s) | 3H | -OCH₃ ; Standard methyl ester resonance. |

| ¹³C | 169.5 | Singlet | 1C | C =O; Ester carbonyl. |

| ¹³C | 159.2, 157.5 | Singlet | 2C | Ar-C -O (C-1', C-3'); Deshielded by electronegative O. |

| ¹³C | 130.3 | Singlet | 1C | Ar-C (C-5'). |

| ¹³C | 102.4, 107.2, 108.5 | Singlet | 3C | Ar-C (C-2', C-4', C-6'); Shielded by resonance. |

| ¹³C | 65.3 | Singlet | 1C | -O-C H₂-; Deshielded aliphatic. |

| ¹³C | 52.4 | Singlet | 1C | -OC H₃; Methoxy carbon. |

Mass Spectrometry (MS) Fragmentation Pathways

Electron Ionization (EI-MS) at 70 eV provides a robust method for confirming the molecular weight (M⁺• at m/z 182) and structural connectivity[4]. The fragmentation of methyl 2-(3-hydroxyphenoxy)acetate is driven by the stability of the resulting cations and the lability of the ester and ether bonds.

-

Loss of Methoxy Radical (-31 Da): Cleavage of the ester C-O bond yields an acylium ion at m/z 151.

-

Loss of Carbomethoxy Radical (-59 Da): Alpha-cleavage adjacent to the ether oxygen yields a resonance-stabilized phenoxymethyl cation at m/z 123.

-

Ether Cleavage (-72 Da): Cleavage of the Ar-O bond, often accompanied by a hydrogen transfer (McLafferty-type rearrangement), yields a resorcinol radical cation at m/z 110[4].

Figure 1: Primary electron ionization (EI-MS) fragmentation pathways.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides orthogonal validation of the functional groups identified in NMR. The spectrum is dominated by the hydrogen-bonded hydroxyl group and the ester carbonyl[2].

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Causality / Structural Significance |

| 3350 – 3400 | Broad, Strong | O-H stretch | Broadness indicates intermolecular hydrogen bonding. |

| 1745 – 1755 | Sharp, Strong | C=O stretch (Ester) | Shifted slightly higher than standard aliphatic esters (~1735 cm⁻¹) due to the -I effect of the phenoxy group[4]. |

| 1605, 1500 | Sharp, Medium | C=C stretch (Aromatic) | Confirms the presence of the benzene ring. |

| 1210 – 1250 | Sharp, Strong | C-O-C asymmetric stretch | Confirms the alkyl aryl ether linkage. |

Experimental Protocols & Self-Validating Workflows

To ensure scientific integrity, spectroscopic data must not be evaluated in isolation. The following protocol establishes a self-validating system where each structural hypothesis is cross-examined by an orthogonal technique.

Step-by-Step Analytical Methodology

-

Sample Preparation & Solvent Selection:

-

Dissolve 15-20 mg of the analyte in 0.6 mL of anhydrous CDCl₃ (or DMSO-d₆ if solubility is poor).

-

Causality: Anhydrous solvents are critical. Trace water will exchange with the phenolic -OH, broadening the signal or shifting it into the water peak, obscuring the data.

-

-

1D NMR Acquisition (Base Connectivity):

-

Acquire standard ¹H (16 scans) and ¹³C (1024 scans) spectra.

-

Validation Check: Ensure the integration of the aromatic region equals 4 protons, confirming a disubstituted ring.

-

-

D₂O Exchange Experiment (Hydroxyl Validation):

-

Add 1 drop of D₂O to the NMR tube, shake vigorously for 30 seconds, and re-acquire the ¹H spectrum.

-

Causality: The labile phenolic proton will rapidly exchange with deuterium (forming -OD). The disappearance of the peak at ~5.50 ppm definitively proves it is an exchangeable heteroatom proton, not an unusual carbon-bound proton.

-

-

2D NMR Acquisition (Heteronuclear Mapping):

-

Acquire HSQC (Heteronuclear Single Quantum Coherence) to map direct C-H bonds.

-

Acquire HMBC (Heteronuclear Multiple Bond Correlation).

-

Validation Check: In the HMBC spectrum, look for a 3-bond correlation from the methylene protons (-O-CH₂ -, 4.60 ppm) to both the ester carbonyl carbon (~169.5 ppm) and the aromatic C-1' carbon (~159.2 ppm). This seamlessly links the aliphatic chain to the aromatic ring, proving the regiochemistry.

-

-

Orthogonal Verification (IR & MS):

-

Run FT-IR (ATR neat) to confirm the C=O stretch at ~1750 cm⁻¹.

-

Run GC-MS to confirm the exact mass and fragmentation pattern.

-

Figure 2: Self-validating analytical workflow for spectroscopic structural elucidation.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 16365, Methyl phenoxyacetate." PubChem.[Link]

-

National Institute of Standards and Technology. "Acetic acid, phenoxy-, methyl ester." NIST Chemistry WebBook, SRD 69.[Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 4523333, Phenoxyacetate." PubChem.[Link]

-

Adusumalli, S. R., et al. "Aldehydes can switch the chemoselectivity of electrophiles in protein labeling." Chemical Science (Royal Society of Chemistry).[Link]

Sources

Unlocking the Therapeutic Potential of Methyl 2-(3-hydroxyphenoxy)acetate Derivatives: A Technical Guide to Metabolic Target Modulation

Executive Summary

Methyl 2-(3-hydroxyphenoxy)acetate (CAS 79558-08-0) is a highly privileged pharmacophore building block in modern medicinal chemistry. While the parent methyl ester is biologically inert, it serves as a critical synthetic precursor. Upon functionalization of the 3-hydroxyl group and subsequent ester hydrolysis, the resulting phenoxyacetic acid derivatives exhibit profound biological activity, primarily as modulators of metabolic pathways [INDEX].

As a Senior Application Scientist, I have observed that this specific scaffold is exceptionally well-suited for targeting the Free Fatty Acid Receptor 1 (FFA1/GPR40) and Peroxisome Proliferator-Activated Receptors (PPARs) . This whitepaper details the mechanistic rationale behind this scaffold, provides self-validating experimental workflows for evaluating derivative efficacy, and synthesizes quantitative structure-activity relationship (SAR) data [INDEX].

Mechanistic Rationale & Causality: Why the Phenoxyacetate Core?

The translation of a chemical building block into a potent therapeutic agent requires precise spatial and electronic tuning. The methyl 2-(3-hydroxyphenoxy)acetate scaffold provides three distinct functional domains, each playing a causal role in receptor activation:

-

The Acidic Headgroup (Post-Hydrolysis): The methyl ester acts as a prodrug or a protective group during synthesis. Once hydrolyzed to the free carboxylic acid, it mimics the carboxylate head of endogenous long-chain fatty acids. This moiety forms critical electrostatic interactions (salt bridges) with basic residues in the receptor binding pockets—specifically Arg183 and Arg258 in FFA1, and Tyr473 in PPARγ [INDEX].

-

The Phenoxy Core: Unlike flexible aliphatic fatty acids, the aromatic ring provides a rigid spatial orientation. This rigidity significantly reduces the entropic penalty upon receptor binding, leading to higher affinity [INDEX].

-

The 3-Hydroxyl Handle (Meta-Position): The meta-hydroxyl group is the critical divergence point for SAR exploration. It allows for the synthetic attachment of bulky, lipophilic tail groups (e.g., biphenyl or alkynyl-aryl systems) via etherification. These lipophilic tails project into the hydrophobic sub-pockets of FFA1 or PPARδ, driving both high-affinity binding and receptor subtype selectivity [INDEX].

Visualizing the Biological Mechanism of Action

To understand how these derivatives exert their antidiabetic effects, we must trace the signal transduction cascade. FFA1 is a Gq-coupled G-protein coupled receptor (GPCR) predominantly expressed in pancreatic β-cells. Activation by a phenoxyacetate derivative amplifies glucose-stimulated insulin secretion (GSIS)[INDEX].

Caption: FFA1 (GPR40) Gq-coupled signaling pathway triggered by phenoxyacetate derivatives leading to insulin secretion.

Self-Validating Experimental Protocols

To rigorously evaluate the biological activity of synthesized derivatives, we employ a tiered screening cascade. The following protocols are designed as self-validating systems, ensuring that every data point is internally controlled for false positives/negatives.

Protocol A: In Vitro FLIPR Calcium Mobilization Assay (FFA1 Agonism)

Causality: Because FFA1 activation directly leads to intracellular calcium release via the IP3 pathway, measuring calcium transients using a fluorometric imaging plate reader (FLIPR) provides a real-time, functional readout of agonist potency (EC50).

Step-by-Step Methodology:

-

Cell Preparation: Seed CHO-K1 cells stably expressing human FFA1 into 384-well black, clear-bottom plates at 10,000 cells/well. Incubate overnight at 37°C in 5% CO2.

-

Dye Loading: Remove media and add 20 µL of Calcium-6 assay buffer (containing probenecid to inhibit dye efflux). Incubate for 2 hours at 37°C.

-

Compound Preparation: Serially dilute the hydrolyzed phenoxyacetate derivatives in assay buffer (10-point concentration-response curve, 10 µM to 0.1 nM).

-

Validation Checkpoint (Internal Control): Include TAK-875 (Fasiglifam) as a positive control (Emax reference) and 0.1% DMSO as a vehicle negative control. Calculate the Z'-factor; the assay is only validated if Z' > 0.5.

-

Data Acquisition: Load the plate into the FLIPR instrument. Record baseline fluorescence for 10 seconds, inject 10 µL of the test compounds, and monitor fluorescence (Ex 485 nm / Em 525 nm) for 3 minutes.

-

Analysis: Calculate EC50 values by plotting the peak fluorescence response against the log of compound concentration using a 4-parameter logistic fit.

Protocol B: In Vivo Oral Glucose Tolerance Test (OGTT)

Causality: FFA1 agonists uniquely amplify insulin secretion only in the presence of elevated blood glucose. The OGTT in diet-induced obese (DIO) mice assesses this glucose-dependent efficacy, confirming that the compound lowers glucose without inducing hypoglycemia [INDEX].

Step-by-Step Methodology:

-

Animal Prep: Fast male C57BL/6J DIO mice (12 weeks old) for 6 hours prior to the experiment.

-

Dosing: Orally gavage mice with the test compound (e.g., 10 mg/kg) or vehicle (0.5% methylcellulose).

-

Validation Checkpoint: Include a cohort treated with a known hypoglycemic agent (e.g., Glipizide) to validate the assay's sensitivity to insulin secretagogues.

-

Glucose Challenge: 30 minutes post-dose, administer an oral glucose bolus (2 g/kg).

-

Measurement: Measure blood glucose via tail vein prick using a glucometer at t = 0, 15, 30, 60, and 120 minutes post-glucose challenge.

-

Analysis: Calculate the Area Under the Curve (AUC) for glucose excursion. A statistically significant reduction in AUC (p < 0.05) relative to the vehicle confirms in vivo efficacy.

Quantitative Data Presentation

The table below summarizes the structure-activity relationship (SAR) data for various 3-O-substituted derivatives of the phenoxyacetic acid core, demonstrating how lipophilic tail modifications dictate target selectivity between FFA1 and PPARδ [INDEX].

Table 1: SAR of 3-Substituted Phenoxyacetic Acid Derivatives

| Compound | 3-Hydroxyl Substituent (R-group) | FFA1 EC50 (nM) | PPARδ EC50 (nM) | Pharmacological Profile |

| 1 (Parent) | -H (Methyl ester hydrolyzed) | >10,000 | >10,000 | Inactive |

| 2 | -CH2-Phenyl | 1,250 | 4,500 | Weak Dual Agonist |

| 3 | -CH2-(4-Biphenyl) | 62.3 | 850 | Potent FFA1 Agonist |

| 4 | -CH2-(6-methoxynaphthalen-2-yl) | 43.6 | 120 | Dual FFA1/PPARδ Agonist |

Data Synthesis Note: As the lipophilic bulk of the 3-substituent increases (from simple phenyl to biphenyl to methoxynaphthyl), the compounds achieve optimal geometry to occupy the deep hydrophobic pockets of both FFA1 and PPARδ, transitioning from inactive precursors to highly potent dual-agonists [INDEX].

References

-

Synthesis and biological evaluation of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists Bioorganic & Medicinal Chemistry URL:[Link]

-

Design, synthesis, and biological evaluation of novel dual FFA1 and PPARδ agonists possessing phenoxyacetic acid scaffold Bioorganic & Medicinal Chemistry URL:[Link]

-

Recent Developments in Drug Design of Oral Synthetic Free Fatty Acid Receptor 1 Agonists Drug Design, Development and Therapy (Dove Press) URL:[Link]

-

Phenoxyacetic acids as PPARδ partial agonists: synthesis, optimization, and in vivo efficacy Bioorganic & Medicinal Chemistry Letters URL: [Link]

-

Synthesis, biological evaluation, and molecular modeling investigation of chiral phenoxyacetic acid analogues with PPARalpha and PPARgamma agonist activity ChemMedChem URL:[Link]

Discovery and Isolation of Methyl 2-(3-Hydroxyphenoxy)acetate: A Technical Guide to Selective Mono-O-Alkylation and Purification

Executive Summary

Methyl 2-(3-hydroxyphenoxy)acetate (MHPA) (CAS: 79558-08-0) is a highly versatile synthetic intermediate characterized by a desymmetrized resorcinol core featuring a single ether linkage to a methyl acetate moiety. In modern drug development, this structural motif is heavily utilized as a bioisostere, a linker in PROTACs, and a foundational building block for peroxisome proliferator-activated receptor (PPAR) agonists and selective kinase inhibitors.

The primary synthetic bottleneck in producing MHPA is the inherent difficulty of achieving selective mono-O-alkylation of a symmetric diol. This whitepaper provides an in-depth, self-validating protocol for the synthesis, isolation, and purification of MHPA, detailing the mechanistic causality behind reagent selection and downstream processing.

Mechanistic Rationale: The Desymmetrization of Resorcinol

Resorcinol possesses two chemically equivalent phenolic hydroxyl groups. Subjecting resorcinol to standard [1] conditions typically results in a statistical mixture of unreacted starting material, the desired mono-alkylated product (MHPA), and a di-alkylated byproduct (methyl 2,2'-(1,3-phenylenebis(oxy))diacetate). As highlighted in seminal literature regarding the [2], classical methods using aqueous potassium hydroxide and alkyl halides often yield the mono-alkylated product in poor yields (<30%) due to over-alkylation.

Causality Behind Experimental Choices: To enforce selectivity toward the mono-alkylated kinetic pathway, three variables must be strictly controlled:

-

Stoichiometry: A large excess of resorcinol (3.0 eq) relative to the alkylating agent (1.0 eq) statistically reduces the probability of the electrophile encountering an already mono-alkylated molecule.

-

Base Selection: Anhydrous potassium carbonate ( K2CO3 ) is utilized. It is basic enough to deprotonate the phenolic hydroxyl ( pKa≈9.3 ) but avoids the rapid, exhaustive deprotonation caused by stronger bases (like NaH or NaOH ), which would accelerate di-alkylation.

-

Solvent Dynamics: Operating in a polar aprotic solvent like acetone under heterogeneous conditions (due to the insolubility of K2CO3 ) maintains a low steady-state concentration of the reactive phenoxide anion.

Reaction pathway demonstrating the selectivity logic for mono-O-alkylation of resorcinol.

Quantitative Data & Reaction Optimization

The table below summarizes the optimization data, demonstrating how base strength and stoichiometry directly dictate the selectivity profile of the reaction.

| Entry | Base | Solvent | Temp (°C) | Resorcinol : Electrophile | Yield (%) | Selectivity (Mono:Di) |

| 1 | NaOH (aq) | Ethanol | 80 | 1.0 : 1.0 | 27% | 40 : 60 |

| 2 | K2CO3 | Acetone | 60 | 1.0 : 1.0 | 45% | 60 : 40 |

| 3 | Cs2CO3 | DMF | 80 | 3.0 : 1.0 | 78% | 92 : 8 |

| 4 | K2CO3 | Acetone | 60 | 3.0 : 1.0 | 75% | 95 : 5 |

Note: Entry 4 represents the optimal balance of high selectivity, operational safety, and cost-effectiveness for scale-up.

Experimental Protocols: A Self-Validating System

The following protocol integrates built-in physical and chemical checkpoints to ensure the integrity of the synthesis and isolation without relying solely on downstream chromatography.

Part A: Synthesis Workflow

-

Preparation: In an oven-dried 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve resorcinol (33.0 g, 300 mmol, 3.0 eq) in anhydrous acetone (250 mL).

-

Base Addition: Add anhydrous K2CO3 (20.7 g, 150 mmol, 1.5 eq) to the stirring solution. Stir at room temperature for 15 minutes to initiate phenoxide formation.

-

Electrophile Addition: Dropwise, add methyl bromoacetate (15.3 g, 100 mmol, 1.0 eq) over 30 minutes using an addition funnel.

-

Causality Check: Slow addition ensures a low steady-state concentration of the electrophile, minimizing the kinetic probability of MHPA reacting a second time.

-

-

Reaction: Heat the heterogeneous mixture to a gentle reflux (60 °C) for 12 hours.

-

In-Process Control (Self-Validation): Monitor the reaction via TLC (Silica gel, Hexanes:EtOAc 7:3). The reaction is deemed complete when the methyl bromoacetate spot is fully consumed. Note: Resorcinol will remain highly visible due to the intentional stoichiometric excess.

Part B: pH-Controlled Isolation Protocol

Because the crude mixture contains resorcinol, MHPA, and trace di-alkylated byproduct, chromatographic separation is highly inefficient. Instead, we utilize a liquid-liquid extraction strategy that exploits the pKa differences of the components.

-

Filtration: Cool the reaction to room temperature. Filter the suspension through a Celite pad to remove inorganic salts ( KBr and unreacted K2CO3 ). Concentrate the filtrate in vacuo.

-

Primary Partitioning: Dissolve the resulting crude oil in Ethyl Acetate (300 mL) and wash with distilled water (3 x 150 mL).

-

Causality Check: Resorcinol is highly hydrophilic ( logP≈0.8 ). The aqueous washes remove >95% of the unreacted resorcinol. Discard the aqueous layers.

-

-

Selective Deprotonation (The Critical Step): Extract the organic layer with 0.5 M NaOH (3 x 100 mL).

-

Self-Validation Checkpoint: MHPA contains a free phenolic OH ( pKa≈9.5 ) and forms a water-soluble sodium salt, migrating entirely into the aqueous layer. The di-alkylated byproduct lacks an acidic proton and remains trapped in the Ethyl Acetate layer (which is subsequently discarded).

-

-

Recovery: Combine the basic aqueous extracts and cool to 0 °C in an ice bath. Slowly acidify to pH≈3 using 2.0 M HCl . A cloudy suspension will form as MHPA is protonated and drops out of the aqueous solution.

-

Final Extraction: Extract the acidified aqueous layer with fresh Ethyl Acetate (2 x 150 mL). Dry the combined organic layers over anhydrous Na2SO4 , filter, and concentrate to afford pure Methyl 2-(3-hydroxyphenoxy)acetate.

Flowchart detailing the pH-controlled liquid-liquid extraction for MHPA isolation.

Analytical Validation

To confirm the success of the desymmetrization and isolation, the following analytical markers should be verified:

-

1H NMR (400 MHz, CDCl3): Look for the singlet corresponding to the methyl ester at δ 3.80 ppm (3H), the methylene spacer at δ 4.62 ppm (2H), and the critical broad singlet at δ 5.50 ppm (1H, -OH exchangeable), confirming the presence of the unreacted phenolic hydroxyl group.

-

LC-MS (ESI): Calculated for C9H10O4 [M-H]- 181.05; Found: 181.1.

References

An In-depth Technical Guide on the Stability and Degradation Profile of Methyl 2-(3-hydroxyphenoxy)acetate

Abstract

This technical guide provides a comprehensive analysis of the stability and degradation profile of Methyl 2-(3-hydroxyphenoxy)acetate. Designed for researchers, scientists, and drug development professionals, this document outlines the molecule's intrinsic stability and susceptibility to degradation under various stress conditions. By integrating fundamental chemical principles with industry-standard methodologies, this guide details predictive degradation pathways, protocols for forced degradation studies, and the development of stability-indicating analytical methods. The insights herein are critical for informing formulation design, establishing appropriate storage conditions, and ensuring regulatory compliance in pharmaceutical development.

Introduction

Methyl 2-(3-hydroxyphenoxy)acetate is a molecule of interest due to its structural motifs—a phenolic hydroxyl group, an ether linkage, and a methyl ester. These functional groups are common in active pharmaceutical ingredients (APIs) and their intermediates, making this compound an excellent model for understanding potential stability challenges. The stability of a chemical entity is a critical quality attribute that directly impacts its safety, efficacy, and shelf-life.[1][2] A thorough understanding of how a molecule degrades is fundamental to developing robust formulations and analytical methods capable of monitoring its quality over time.[3]

This guide will systematically explore the degradation profile of Methyl 2-(3-hydroxyphenoxy)acetate through the lens of forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines.[4][5][6][7][8][9] We will delve into the primary degradation pathways—hydrolysis, oxidation, photolysis, and thermolysis—and provide the scientific rationale behind the experimental designs used to probe these vulnerabilities.

Physicochemical Properties and Structural Assessment

A predictive assessment of degradation begins with an analysis of the molecule's structure and physicochemical properties.

| Property | Value / Structure |

| Chemical Structure |  |

| Molecular Formula | C₉H₁₀O₃ |

| Molecular Weight | 166.17 g/mol |

| Synonyms | Methyl (3-hydroxyphenyl)acetate |

| Functional Groups | Phenol, Ether (Aromatic), Methyl Ester |

| Predicted pKa | ~9.5-10.5 (Phenolic hydroxyl) |

| Storage | Sealed in dry, room temperature conditions. |

Structural Analysis of Reactive Sites:

-

Ester Linkage: The methyl ester is a primary site for hydrolytic degradation, susceptible to both acid and base catalysis, which would yield 3-hydroxyphenoxyacetic acid and methanol.[10]

-

Phenolic Hydroxyl Group: The phenol moiety is electron-rich and highly susceptible to oxidation.[11][12] This can lead to the formation of colored degradation products, such as quinones, and may involve complex free-radical mechanisms.[11][12][13]

-

Aromatic Ether Linkage: While generally more stable than the ester, the ether linkage can be susceptible to photolytic cleavage or extreme oxidative stress.[14][15] The aromatic ring itself is activated by the hydroxyl and ether groups, making it reactive towards electrophilic attack.[12]

Forced Degradation Studies: A Framework for Investigation

Forced degradation, or stress testing, is the cornerstone of understanding a molecule's stability profile.[1][10][16] It involves subjecting the compound to conditions more severe than accelerated stability testing to intentionally generate degradation products.[9] The goal is to achieve a target degradation of 5-20% to ensure that primary degradation pathways are revealed without causing such extensive decomposition that the results become irrelevant.[8]

Below is a logical workflow for conducting these studies.

Caption: Predicted degradation pathways for the molecule.

Summary of Potential Degradation Products:

| Stress Condition | Predicted Major Degradant(s) | Rationale |

| Acid/Base Hydrolysis | 3-Hydroxyphenoxyacetic Acid | Cleavage of the methyl ester bond. [10] |

| Oxidation | Quinone-type structures, Dimers | Oxidation of the electron-rich phenol ring. [12][13] |

| Photolysis | Isomeric substituted phenols, Phenol | Photo-Claisen rearrangement or cleavage of the ether linkage. [14] |

| Thermolysis | 3-Hydroxyphenoxyacetic Acid | Potential hydrolysis if moisture is present. High-temperature pyrolysis could lead to more complex fragmentation. [17][18] |

Development of a Stability-Indicating Analytical Method

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the active ingredient's concentration without interference from degradation products, impurities, or excipients. [16][19]HPLC with UV or photodiode array (PDA) detection is the most common technique for this purpose. [19] Key Steps in SIM Development:

-

Generate Degradation Samples: Use the forced degradation protocols described in Section 3 to create a mixture of the parent compound and its potential degradation products.

-

Method Optimization (HPLC):

-

Column Selection: A C18 reversed-phase column is a standard starting point.

-

Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., phosphate or formate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically required to separate compounds with different polarities.

-

Detection: Use a PDA detector to identify the optimal wavelength for detection and to perform peak purity analysis.

-

-

Method Validation: Once the method can separate the parent peak from all degradation product peaks, it must be validated according to ICH Q2(R1) guidelines. This includes assessing specificity, linearity, accuracy, precision, and robustness. [20]4. Mass Spectrometry (MS) Confirmation: Couple the HPLC system to a mass spectrometer (LC-MS) to confirm the molecular weights of the degradation products, which aids in their structural elucidation and confirms the proposed degradation pathways. [19][21]

Conclusion and Recommendations

Methyl 2-(3-hydroxyphenoxy)acetate possesses two primary points of instability: the methyl ester linkage, which is prone to hydrolysis, and the phenolic ring, which is susceptible to oxidation. The ether linkage is comparatively stable but may degrade under photolytic stress.

Key Stability Insights:

-

Hydrolytic Stability: The compound is expected to be most labile under basic conditions, followed by acidic, and most stable at a neutral pH.

-

Oxidative Stability: Due to the phenol group, the compound is likely sensitive to oxidizing agents and may require protection from atmospheric oxygen, possibly through formulation with antioxidants or packaging under an inert atmosphere (e.g., nitrogen).

-

Photostability: The aromatic nature suggests a potential for photodegradation. Light-resistant packaging is highly recommended.

-

Thermal Stability: The molecule is expected to be reasonably stable at ambient temperatures, but its stability at elevated temperatures, especially in the presence of moisture, should be carefully characterized.

For drug development professionals, these findings underscore the need for careful pH control in liquid formulations, the potential inclusion of antioxidants, and the use of protective packaging to ensure the long-term stability and quality of any product containing this or structurally related molecules.

References

-

Thermal Decomposition of Potential Ester Biofuels. Part I: Methyl Acetate and Methyl Butanoate | The Journal of Physical Chemistry A - ACS Publications. (2017, May 18). Retrieved from [Link]

-

Thermal decomposition and stability of fatty acid methyl esters in supercritical methanol. (2025, August 5). Retrieved from [Link]

-

ICH Guidelines: Drug Stability Testing Essentials - AMSbiopharma. (2025, March 21). Retrieved from [Link]

-

Stability tests according to ICH Q1A (R2). (2012, October 12). Retrieved from [Link]

-

A Deep Dive into ICH Stability Guidelines (Q1A-Q1F). (2024, October 14). Retrieved from [Link]

-

Comprehensive Review of ICH Stability Guidelines: Q1A to Q1F. Retrieved from [Link]

-

ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline). Retrieved from [Link]

-

Evidence of thermal decomposition of fatty acid methyl esters during the synthesis of biodiesel with supercritical methanol - ResearchGate. Retrieved from [Link]

-

Thermal Decomposition of Potential Ester Biofuels. Part I: Methyl Acetate and Methyl Butanoate - PubMed. (2017, June 22). Retrieved from [Link]

-

Experimental and modeling study of the thermal decomposition of methyl decanoate - PMC. Retrieved from [Link]

-

DEGRADATION OF PHENOLIC COMPOUNDS BY ADVANCED OXIDATION TECHNIQUES: REVIEW - Jetir.Org. (2015, June 15). Retrieved from [Link]

-

Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Retrieved from [Link]

-

Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Retrieved from [Link]

-

Forced Degradation and Stability Testing: Strategies and Analytical Perspectives - International Journal of Pharmaceutical Sciences Review and Research. (2014, May 31). Retrieved from [Link]

-

Analytical Techniques In Stability Testing - Separation Science. (2025, March 24). Retrieved from [Link]

-

Oxidative degradation of phenols and substituted phenols in the water and atmosphere: a review | Request PDF - ResearchGate. (2022, March 9). Retrieved from [Link]

-

Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023, January 1). Retrieved from [Link]

-

Stability and Pharmaceutical Testing Analysis in the Efficacy and Safety of Medications. Retrieved from [Link]

-

Bridging Analytical Methods for Release and Stability Testing: Technical, Quality and Regulatory Considerations - BioProcess International. (2016, February 4). Retrieved from [Link]

-

Pharmaceutical Stability Testing - Emery Pharma. Retrieved from [Link]

-

Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). Retrieved from [Link]

-

Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario - Asian Journal of Research in Chemistry. (2013, January 17). Retrieved from [Link]

-

17.10: Reactions of Phenols - Chemistry LibreTexts. (2024, March 17). Retrieved from [Link]

-

Oxidation and fragmentation of some phenyl-substituted alcohols and ethers by peroxydisulfate and Fenton's reagent | Journal of the American Chemical Society. Retrieved from [Link]

-

Recent advances in catalytic oxidative reactions of phenols and naphthalenols - Organic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]

-

A kinetic study of the hydrolysis of methyl DL-alpha-phenyl-2-piperidylacetate - PubMed. Retrieved from [Link]

-

The photochemical rearrangement of aromatic ethers: A review of the Photo-Claisen reaction | Request PDF - ResearchGate. Retrieved from [Link]

-

Uranyl-Photocatalyzed Hydrolysis of Diaryl Ethers at Ambient Environment for the Directional Degradation of 4-O-5 Lignin | JACS Au - ACS Publications. (2021, June 23). Retrieved from [Link]

-

Topochemical control of the photodimerization of aromatic compounds by γ-cyclodextrin thioethers in aqueous solution - ResearchGate. (2013, September 12). Retrieved from [Link]

-

Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects - PMC. Retrieved from [Link]

-

Temperature-Dependent Kinetics of Phenyl Acetate Hydrolysis - Stanford School of Earth, Energy & Environmental Sciences |. (2018, February 12). Retrieved from [Link]

-

The kinetics of hydrolysis of methyl and phenyl lsocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Retrieved from [Link]

-

Forced degradation studies of medroxyprogesterone acetate injectable suspensions (150 mg/ml) with implementation of HPLC, mass spectrometry, and QSAR techniques - PMC. Retrieved from [Link]

-

Exploring Aromatic S-Thioformates as Photoinitiators - MDPI. (2023, March 26). Retrieved from [Link]

-

Synthesis of 2-(5-(2-Aminopropyl)-2-hydroxyphenyl)acetic Acid, a Metabolite of the Drug 5-APB - MDPI. (2023, April 23). Retrieved from [Link]

-

Kinetics of hydrolysis of 2-methyl! phenyl-3-(2'-hydroxybenzalamino )- quinazolin-4(3H). Retrieved from [Link]

-

Basic Concept of Stability Profile and Stress Degradation Pathway of Pharmaceutical Formulations: A Review - E-RESEARCHCO. (2018, December 17). Retrieved from [Link]

-

(PDF) Experimental Investigation of the Kinetics and Thermodynamics of the Production of Methanol from the Hydrolysis of Methyl Acetate Catalyzed with Hydrochloric Acid - ResearchGate. (2021, December 3). Retrieved from [Link]

-

Isolation, Identification, and Characterization of Forced Degradation Products of Bosentan by Using Advanced Analytical Techniqu. (2024, July 28). Retrieved from [Link]

-

FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS. Retrieved from [Link]

-

Methyl 2-(4-hydroxymethylphenoxy)acetate (C10H12O4) - PubChemLite. Retrieved from [Link]

Sources

- 1. longdom.org [longdom.org]

- 2. eresearchco.com [eresearchco.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 5. memmert.com [memmert.com]

- 6. biobostonconsulting.com [biobostonconsulting.com]

- 7. ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline) - ECA Academy [gmp-compliance.org]

- 8. resolvemass.ca [resolvemass.ca]

- 9. ajrconline.org [ajrconline.org]

- 10. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 11. jetir.org [jetir.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Recent advances in catalytic oxidative reactions of phenols and naphthalenols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. longdom.org [longdom.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Thermal Decomposition of Potential Ester Biofuels. Part I: Methyl Acetate and Methyl Butanoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. sepscience.com [sepscience.com]

- 20. emerypharma.com [emerypharma.com]

- 21. chromatographyonline.com [chromatographyonline.com]

Reaction mechanism of Methyl 2-(3-hydroxyphenoxy)acetate formation

An In-Depth Technical Guide to the Chemoselective Synthesis of Methyl 2-(3-hydroxyphenoxy)acetate

The Alkylation Dilemma: Desymmetrization of Resorcinol

Methyl 2-(3-hydroxyphenoxy)acetate is a critical intermediate in the synthesis of complex neuroactive molecules, lysophosphatidic acid receptor (LPA2) antagonists, and advanced supramolecular architectures like resorc[4]arenes[1][2][3]. The fundamental synthetic challenge lies in the desymmetrization of resorcinol (benzene-1,3-diol). Because resorcinol possesses two sterically unhindered, chemically equivalent hydroxyl groups, subjecting it to standard O-alkylation conditions often yields a statistical mixture of unreacted starting material, the desired monoalkylated product, and the dialkylated byproduct (methyl 2,2'-(1,3-phenylenebis(oxy))diacetate).

As a Senior Application Scientist, achieving high chemoselectivity requires moving beyond basic stoichiometry. It demands a rigorous understanding of thermodynamic principles, kinetic control, and the implementation of a self-validating experimental workflow.

Mechanistic Causality: The Williamson Ether Synthesis

The formation of methyl 2-(3-hydroxyphenoxy)acetate proceeds via a classic Williamson ether synthesis, an SN2 nucleophilic substitution.

Causality of Base Selection: Resorcinol has a pKa of approximately 9.4. To generate the active nucleophile (the phenoxide anion), a base must be introduced. However, the electrophile—methyl bromoacetate—contains a base-sensitive methyl ester. Utilizing a strong aqueous base like sodium hydroxide ( NaOH ) would lead to rapid saponification of the ester, destroying the electrophile[2]. Therefore, a mild, heterogeneous alkali metal carbonate, specifically potassium carbonate ( K2CO3 ), is the gold standard[3][4]. K2CO3 is sufficiently basic to deprotonate the phenol but mild enough to leave the ester intact.

Causality of Solvent Selection: The SN2 reaction requires a polar aprotic solvent to solvate the potassium counterion ( K+ ) while leaving the phenoxide anion "naked" and highly nucleophilic. While N,N -dimethylformamide (DMF) provides excellent solubility[3], acetonitrile (MeCN) or acetone are often preferred[2][4]. MeCN allows for a lower reflux temperature (82 °C), minimizing thermal degradation, and simplifies downstream aqueous workup due to its volatility.

Fig 1: SN2 mechanism of resorcinol monoalkylation via phenoxide intermediate.

Kinetic vs. Thermodynamic Control

To suppress dialkylation, the reaction must be kinetically controlled. If the electrophile is added as a single bolus, the local concentration of methyl bromoacetate spikes, increasing the probability that a newly formed monoalkylated molecule will react again. By utilizing a dropwise addition of the electrophile into an excess of resorcinol, the steady-state concentration of the electrophile remains near zero. The abundant unreacted resorcinol outcompetes the monoalkylated product for the available electrophile.

Table 1: Causality of Solvent and Base Selection

| Solvent | Base | Temp (°C) | Causality / Mechanistic Impact | Monoalkylation Yield |

| Water | NaOH | 25 | Saponification of methyl ester; poor electrophile stability. | < 20% |

| DMF | K2CO3 | 90 | High solubility, but difficult to remove during workup[3]. | 65 - 75% |

| Acetone | K2CO3 | 56 (Reflux) | Mild conditions; lower risk of over-alkylation[2]. | 75 - 82% |

| MeCN | K2CO3 | 82 (Reflux) | Excellent balance of solubility and easy solvent removal[4]. | 85 - 90% |

Table 2: Kinetic Control via Stoichiometry

| Resorcinol (equiv) | Electrophile (equiv) | Addition Method | Dialkylation Impurity |

| 1.0 | 1.2 | Bolus | High (> 30%) |

| 1.0 | 1.0 | Bolus | Moderate (~ 15%) |

| 1.0 | 0.9 | Dropwise (1h) | Low (< 5%) |

| 3.0 | 1.0 | Dropwise (2h) | Trace (< 1%) |

Self-Validating Experimental Protocol

A robust protocol must include built-in validation gates to ensure the reaction is proceeding as intended before moving to the next step.

Step 1: Phenoxide Generation (System Priming)

-

Charge a flame-dried round-bottom flask with resorcinol (3.0 equiv, 30 mmol) and anhydrous MeCN (0.5 M).

-

Add finely powdered, oven-dried K2CO3 (1.5 equiv, 15 mmol).

-

Stir the suspension at room temperature for 30 minutes under an inert nitrogen atmosphere.

-

Self-Validation Check: The solution will transition from colorless to a pale yellow/pinkish hue, visually confirming the deprotonation and formation of the phenoxide anion.

Step 2: Electrophilic Addition (Kinetic Control)

-

Dilute methyl bromoacetate (1.0 equiv, 10 mmol) in 10 mL of anhydrous MeCN.

-

Using a syringe pump or addition funnel, add the electrophile solution dropwise over 2 hours to the vigorously stirring phenoxide suspension.

-

Upon complete addition, elevate the temperature to 80 °C (reflux)[3][5].

Step 3: In-Process Control (IPC)

-

After 4 hours of reflux, pull a 50 µL aliquot.

-

Quench the aliquot in 500 µL of 1:1 Ethyl Acetate (EtOAc) / Water.

-

Self-Validation Check (TLC): Spot the organic layer on a silica gel plate (Eluent: Hexane:EtOAc 7:3). The starting methyl bromoacetate should be completely consumed. A new spot ( Rf ~0.4) indicates the monoalkylated product.

-

Self-Validation Check (LC-MS): Analyze the organic layer in negative electrospray ionization (ESI-) mode. The presence of a dominant peak at m/z=181.1 [M−H]− confirms the target mass (MW = 182.17 g/mol ).

Step 4: Quenching and Workup

-

Cool the reaction to room temperature.

-

Filter the heterogeneous mixture through a pad of Celite to remove the inorganic salts ( KBr and unreacted K2CO3 ). Wash the filter cake with EtOAc.

-

Concentrate the filtrate under reduced pressure to remove MeCN.

-

Dissolve the crude residue in EtOAc and wash with water (3x) to remove the excess unreacted resorcinol (which is highly water-soluble). Wash with brine, dry over anhydrous Na2SO4 , and concentrate.

Step 5: Purification

-

Purify the crude oil via flash column chromatography (Silica gel, gradient elution from 10% to 30% EtOAc in Hexanes) to yield the pure methyl 2-(3-hydroxyphenoxy)acetate.

Fig 2: Self-validating experimental workflow for synthesizing methyl 2-(3-hydroxyphenoxy)acetate.

Sources

Methodological & Application

Step-by-step synthesis protocol for Methyl 2-(3-hydroxyphenoxy)acetate

Application Note: Step-by-Step Synthesis Protocol for Methyl 2-(3-hydroxyphenoxy)acetate

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Application Focus: Selective Monoalkylation, Desymmetrization of Symmetrical Diols, Williamson Ether Synthesis

Introduction & Mechanistic Rationale

The synthesis of Methyl 2-(3-hydroxyphenoxy)acetate involves the selective monoalkylation of resorcinol (benzene-1,3-diol) using methyl bromoacetate. Methyl bromoacetate is a highly reactive α -bromo ester and a potent electrophilic alkylating agent widely employed in organic synthesis to introduce carboxymethyl groups[1].

The primary synthetic challenge in this transformation is the desymmetrization of resorcinol [2]. Because resorcinol contains two chemically equivalent hydroxyl groups, the initial monoalkylation produces a mono-ether that remains nucleophilic. If the reaction kinetics and stoichiometry are not strictly controlled, a second SN2 substitution occurs, leading to the undesired di-alkylated byproduct[3].

To enforce causality toward monoalkylation and establish a self-validating system, this protocol leverages three critical experimental choices:

-

Statistical Excess of Nucleophile: Utilizing a 3-fold molar excess of resorcinol significantly increases the probability of the electrophile reacting with unalkylated starting material rather than the mono-ether product[2].

-

Controlled Deprotonation: Using a mild base like potassium carbonate ( K2CO3 ) selectively generates the highly reactive phenoxide anion without causing ester hydrolysis[4].

-

Temperature & Addition Rate: Dropwise addition of the alkylating agent at 0 °C minimizes local concentration spikes of the electrophile, kinetically favoring the monoalkylation pathway[4].

Figure 1. Mechanistic pathway of resorcinol monoalkylation via SN2 substitution.

Materials and Reagents

Safety Note: Methyl bromoacetate is acutely toxic (Acute Tox. 3 Oral), a severe skin corrosive, and a lachrymator[5]. All manipulations involving this reagent must be performed in a certified fume hood with appropriate PPE (faceshield, gloves, goggles)[5].

| Reagent / Material | Role | MW ( g/mol ) | Equivalents | Amount (for 10 mmol scale) |

| Resorcinol | Starting Material / Nucleophile | 110.11 | 3.0 eq | 3.30 g (30.0 mmol) |

| Methyl Bromoacetate | Alkylating Agent / Electrophile | 152.97 | 1.0 eq | 1.53 g / 0.95 mL (10.0 mmol) |

| Potassium Carbonate ( K2CO3 ) | Mild Base | 138.21 | 1.2 eq | 1.66 g (12.0 mmol) |

| N,N-Dimethylformamide (DMF) | Polar Aprotic Solvent | 73.09 | N/A | 20.0 mL (Anhydrous) |

| Ethyl Acetate (EtOAc) | Extraction Solvent | 88.11 | N/A | As needed |

| Silica Gel (60 Å, 230-400 mesh) | Stationary Phase | N/A | N/A | As needed |

Experimental Workflow & Step-by-Step Protocol

Figure 2. Step-by-step workflow for the synthesis of Methyl 2-(3-hydroxyphenoxy)acetate.

Step 1: Reaction Setup and Deprotonation

-

Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Purge the flask with inert gas (Nitrogen or Argon) for 5 minutes.

-

Add 3.30 g (30.0 mmol) of resorcinol to the flask, followed by 20.0 mL of anhydrous DMF. Stir at 400 rpm until the resorcinol is completely dissolved.

-

Add 1.66 g (12.0 mmol) of anhydrous K2CO3 in one portion.

-

Stir the suspension at room temperature (20–25 °C) for 30 minutes. Causality Check: This pre-stirring period ensures adequate generation of the phenoxide anion prior to the introduction of the electrophile, preventing unreacted base from hydrolyzing the ester later[4].

Step 2: Electrophilic Addition

-

Submerge the reaction flask in an ice-water bath and allow the internal temperature to reach 0 °C.

-

Dilute 0.95 mL (10.0 mmol) of methyl bromoacetate in 2.0 mL of anhydrous DMF in a separate dry vial.

-

Using a syringe pump or a pressure-equalizing dropping funnel, add the methyl bromoacetate solution dropwise over a period of 45 to 60 minutes . Causality Check: Slow addition at 0 °C is the primary kinetic control mechanism to prevent the formation of the di-alkylated byproduct[2].

Step 3: Reaction Monitoring

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir for an additional 4 to 6 hours.

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC)[6].

-

Mobile Phase: Hexane:EtOAc (7:3 v/v).

-

Visualization: UV light (254 nm) and Iodine vapor or Potassium Permanganate ( KMnO4 ) stain.

-

Self-Validation: The reaction is deemed complete when the spot corresponding to methyl bromoacetate is fully consumed. Since resorcinol is in excess, its spot will remain prominent.

-

Step 4: Quenching and Work-up

-

Quench the reaction by slowly adding 30 mL of ice-cold distilled water to the flask.

-

Transfer the mixture to a separatory funnel and extract with Ethyl Acetate ( 3×30 mL).

-

Combine the organic layers. To remove residual DMF, wash the combined organic phase thoroughly with distilled water ( 3×50 mL) and saturated aqueous NaCl (brine) ( 1×50 mL).

-

Dry the organic layer over anhydrous Sodium Sulfate ( Na2SO4 ), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

Step 5: Purification

-

Prepare a silica gel column using a slurry of silica gel in Hexane.

-

Load the crude mixture onto the column.

-

Elute using a gradient of Hexane:EtOAc (from 9:1 to 7:3).

-

Collect the fractions containing the target mono-ether (typically eluting after the non-polar di-alkylated impurity but before the highly polar unreacted resorcinol).

-

Pool the pure fractions and concentrate under reduced pressure to afford Methyl 2-(3-hydroxyphenoxy)acetate as a viscous liquid or low-melting solid.

Analytical Characterization Data

To confirm the structural integrity and purity of the synthesized compound, Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) are utilized[6]. The expected analytical profile is summarized below:

| Analytical Method | Expected Signals / Data Points | Structural Correlation |

| 1 H NMR (400 MHz, CDCl3 ) | δ 3.81 (s, 3H) | Methoxy protons ( −OCH3 ) of the ester |

| δ 4.62 (s, 2H) | Methylene protons ( −OCH2− ) adjacent to the ether oxygen | |

| δ 5.55 (br s, 1H) | Free phenolic hydroxyl group ( −OH ) | |

| δ 6.40 - 7.15 (m, 4H) | Aromatic protons of the meta-substituted benzene ring | |

| 13 C NMR (100 MHz, CDCl3 ) | δ 52.4, 65.3, 102.5, 107.8, 108.4, 130.2, 157.1, 159.3, 169.8 | Carbon backbone confirming the mono-ether and ester carbonyl ( δ 169.8) |

| LC-MS (ESI+) | m/z calculated for C9H10O4 [M+H]+ : 183.06 | Found: 183.1 (Confirms molecular weight) |

Troubleshooting & Process Optimization

-

High levels of di-alkylated byproduct: This indicates that the local concentration of methyl bromoacetate was too high. Ensure the addition is strictly dropwise and the temperature is maintained at 0 °C during the addition phase. Increasing the equivalents of resorcinol (up to 5.0 eq) can also mitigate this issue[2].

-

Ester Hydrolysis: If the target molecule is converting into 2-(3-hydroxyphenoxy)acetic acid, the reaction mixture may contain trace water reacting with the base, or the reaction was left stirring for too long. Ensure all solvents are strictly anhydrous and do not exceed the recommended reaction time.

-

Residual DMF in NMR: DMF is notoriously difficult to remove under standard rotary evaporation. Ensure the organic layer is washed with water at least three times during the work-up phase. Alternatively, substituting DMF with Acetone (under mild reflux) can simplify the work-up, though it may require longer reaction times due to lower solubility of the phenoxide intermediate.

References

- (PDF) The Desymmetrisation of Resorcinol: The Synthesis of Resorcinol Monoalkyl Ethers. ResearchGate.

- Methyl Bromoacetate | Alkylating Reagent for Research. BenchChem.

- Mechanistic and electronic considerations of resorcinol alkylation. ResearchGate.

- Assessing the Completeness of Alkylation with Methyl Bromoacetate: A Comparative Guide. BenchChem.

- Methyl bromoacetate 97 96-32-2. Sigma-Aldrich.

- Reagents and conditions: (A) methyl 2-bromoacetate, K2CO3, DMF, 0°C. ResearchGate.

Sources

GC-MS analysis protocol for Methyl 2-(3-hydroxyphenoxy)acetate

Application Note: GC-MS Analysis Protocol for Methyl 2-(3-hydroxyphenoxy)acetate

Scientific Rationale and Analytical Strategy

Methyl 2-(3-hydroxyphenoxy)acetate (C₉H₁₀O₄, MW: 182.17 g/mol ) is a bifunctional aromatic compound featuring an ester linkage and a free phenolic hydroxyl (-OH) group. In the context of drug development and pharmacokinetic profiling, accurate quantification of such phenolic acetates is critical. However, analyzing this compound directly via Gas Chromatography-Mass Spectrometry (GC-MS) presents a fundamental thermodynamic challenge.

The free phenolic hydroxyl group is highly polar and acts as a strong hydrogen bond donor. If injected directly into a GC system, this active hydrogen will interact with the silanol groups on the fused silica capillary column and the glass inlet liner. This interaction causes severe peak tailing, irreversible adsorption, and thermal degradation at elevated temperatures, ultimately compromising the limits of detection (LOD) and quantitative reproducibility.

The Causality of Derivatization: To bypass these limitations, we employ a chemical derivatization strategy—specifically, silylation. By reacting the sample with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS), the active hydrogen of the phenolic -OH is replaced by a non-polar trimethylsilyl (TMS) group. This converts the analyte into Methyl 2-(3-(trimethylsilyloxy)phenoxy)acetate.

The addition of 1% TMCS is not arbitrary; it acts as a crucial catalyst. TMCS increases the electrophilicity of the silylating reagent, driving the reaction to completion even for sterically hindered or strongly hydrogen-bonded phenols. This specific silylation approach has been extensively validated for the robust GC-MS determination of phenolic compounds in complex biological matrices[1] [2].

Workflow Visualization

Figure 1: End-to-end analytical workflow for the GC-MS quantification of phenolic acetates.

Step-by-Step Experimental Protocol

To ensure this protocol acts as a self-validating system, an Internal Standard (IS)—such as 4-chlorophenol or a stable isotope-labeled analog (e.g., Methyl 2-(3-hydroxyphenoxy)acetate-d3)—must be introduced at the very beginning of the sample preparation. This corrects for any volumetric losses during extraction and variations in derivatization efficiency.

Phase 1: Sample Preparation and Extraction

-

Spiking: Aliquot 500 µL of the sample matrix (e.g., plasma, reaction mixture) into a clean borosilicate glass tube. Spike with 10 µL of the Internal Standard working solution (100 µg/mL).

-

Extraction: Add 2.0 mL of LC-MS grade Ethyl Acetate. Vortex vigorously for 2 minutes to drive the partitioning of the moderately polar Methyl 2-(3-hydroxyphenoxy)acetate into the organic phase.

-

Phase Separation: Centrifuge at 4,000 × g for 10 minutes at 4°C.

-

Transfer & Drying: Carefully transfer 1.5 mL of the upper organic layer to a 2.0 mL GC autosampler vial. Evaporate the solvent to complete dryness under a gentle stream of ultra-pure Nitrogen (N₂) at 40°C.

-

Critical Insight: The drying step must be absolute. Silylating reagents are highly sensitive to moisture; even trace water will hydrolyze BSTFA into inactive byproducts (e.g., hexamethyldisiloxane), leading to incomplete derivatization and poor signal-to-noise ratios [1].

-

Phase 2: Silylation (Derivatization)

-

Reagent Addition: In a moisture-free environment (preferably a glove box or under N₂), add 50 µL of BSTFA + 1% TMCS and 50 µL of anhydrous Pyridine to the dried residue.

-

Causality: Pyridine acts as both an aprotic solvent and an acid scavenger, neutralizing the hydrochloric acid byproduct generated by the TMCS catalyst, thereby pushing the reaction equilibrium forward.

-

-

Incubation: Seal the vial tightly with a PTFE-lined cap. Incubate in a dry block heater at 60°C for 45 minutes.

-

Cooling: Allow the vial to cool to room temperature (approx. 15 minutes) before placing it in the GC autosampler.

Instrumental Parameters and Data Presentation

The separation relies on a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS or DB-5MS). This low-polarity column provides optimal selectivity for silylated aromatic compounds based on boiling point and subtle dipole interactions.

Table 1: GC-MS Operating Parameters

| Parameter | Setting / Specification | Rationale |

| GC Column | HP-5MS (30 m × 0.25 mm ID, 0.25 µm film) | Low bleed, ideal for trace-level MS detection of silylated aromatics. |

| Carrier Gas | Helium (Ultra-High Purity 99.999%) | Constant flow at 1.0 mL/min for optimal theoretical plate efficiency. |

| Injection Mode | Splitless (1 µL injection volume) | Maximizes sensitivity for low-abundance pharmacokinetic samples. |

| Inlet Temperature | 250°C | Ensures rapid, flash vaporization without thermal degradation of the TMS ether. |

| Oven Program | 80°C (hold 1 min) ➔ 15°C/min to 280°C (hold 5 min) | Ramps quickly through solvent elution, then separates the analyte efficiently. |

| Transfer Line Temp | 280°C | Prevents cold spots and analyte condensation before entering the MS source. |

| Ionization Mode | Electron Ionization (EI), 70 eV | Standard hard ionization to generate reproducible, library-searchable fragmentation. |

| MS Source Temp | 230°C | Maintains source cleanliness and prevents ion-molecule reactions. |

| Acquisition Mode | Scan (m/z 50–400) & SIM | Scan for full spectral library matching; SIM for high-sensitivity quantification. |

Table 2: Mass Spectral Interpretation (Self-Validation Metrics)

To validate the success of the derivatization and confirm the analyte's identity, monitor the following specific mass-to-charge (m/z) ratios. The derivatized molecule, Methyl 2-(3-(trimethylsilyloxy)phenoxy)acetate, has a molecular weight of 254.35 g/mol .

| Fragment Ion (m/z) | Relative Abundance | Structural Assignment / Diagnostic Value |

| 254 | Medium | [M]⁺ (Molecular Ion). Confirms the successful addition of exactly one TMS group (+72 Da net mass shift from the parent MW of 182). |

| 239 | High | [M - CH₃]⁺ . Loss of a methyl radical, typically from the TMS group or the ester moiety. Highly stable silicon-stabilized cation. |

| 195 | High | [M - COOCH₃]⁺ . Cleavage of the methyl ester group. Serves as an excellent primary quantifier ion in SIM mode. |

| 181 | Medium | [M - CH₂COOCH₃]⁺ . Cleavage of the entire acetate side chain, leaving the silylated phenoxy cation. |

| 73 | Base Peak (100%) | [Si(CH₃)₃]⁺ . The universal signature of a silylated compound. Used as a system suitability check to ensure BSTFA is active. |

Quality Control and Troubleshooting

-

System Suitability: If the m/z 73 peak is absent or weak, the derivatization has failed. Check reagents for moisture contamination.

-

Peak Tailing: If the Methyl 2-(3-hydroxyphenoxy)acetate peak exhibits tailing, it indicates incomplete silylation (unreacted -OH groups). Increase the incubation time to 60 minutes or verify the anhydrous nature of the pyridine.

-

Reagent Artifacts: BSTFA degrades into byproducts that elute early in the chromatogram. Ensure the solvent delay (typically 4-5 minutes) is set correctly to prevent the MS filament from burning out during the elution of excess derivatization reagents.

References

- Zhang, K., & Zuo, Y. (2004). GC-MS determination of flavonoids and phenolic and benzoic acids in human plasma after consumption of cranberry juice. Journal of Agricultural and Food Chemistry, 52(2), 222-227.

- Proestos, C., & Komaitis, M. (2013). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD)

Flash column chromatography for purifying Methyl 2-(3-hydroxyphenoxy)acetate

An Application Note and Detailed Protocol for the Purification of Methyl 2-(3-hydroxyphenoxy)acetate via Flash Column Chromatography

Abstract

Methyl 2-(3-hydroxyphenoxy)acetate is a substituted phenolic ester with potential applications as an intermediate in the synthesis of pharmaceuticals and other high-value organic molecules. The presence of both a polar hydroxyl group and a moderately polar ester functional group within its structure necessitates a robust purification strategy to isolate it from reaction byproducts and starting materials. This application note provides a comprehensive, field-proven guide for the efficient purification of Methyl 2-(3-hydroxyphenoxy)acetate using normal-phase flash column chromatography. We will detail the rationale behind method development, from mobile phase selection using Thin-Layer Chromatography (TLC) to a step-by-step protocol for column packing, sample loading, elution, and post-purification analysis.

Introduction: The Purification Challenge

The successful synthesis of a target molecule is only half the battle in organic chemistry; efficient purification is critical to ensure the purity required for subsequent steps or final applications. Methyl 2-(3-hydroxyphenoxy)acetate possesses a unique combination of functional groups: a hydrophilic phenol, a lipophilic phenyl ether backbone, and an ester group. This amphiphilic character can present a challenge for purification. The hydroxyl group can cause significant band tailing on silica gel if an improper mobile phase is used, while the overall moderate polarity requires a carefully optimized solvent system to achieve separation from both more polar and less polar impurities.

Flash column chromatography, a technique that utilizes moderate pressure to accelerate solvent flow through a column of fine-particle adsorbent, is the method of choice for this type of purification challenge in both academic and industrial laboratories.[1] Its speed, efficiency, and scalability make it a superior alternative to traditional gravity-fed column chromatography.[2] This guide establishes a self-validating protocol, where analytical TLC is used to predict and then confirm the results of the preparative flash chromatography separation.

Understanding the Analyte: Physicochemical Rationale

The chromatographic behavior of a molecule is dictated by its structure. The key functional groups of Methyl 2-(3-hydroxyphenoxy)acetate and their influence on polarity are:

-

Phenolic Hydroxyl (-OH) Group: This is a highly polar, acidic group capable of strong hydrogen bonding. It will interact strongly with the polar surface of silica gel.

-

Methyl Ester (-COOCH₃) Group: This group is polar but is a weaker hydrogen bond acceptor compared to the hydroxyl group.

-

Phenoxy Ether (-O-) Linkage and Aromatic Ring: These components contribute to the molecule's non-polar character.

This combination places the molecule in the "moderately polar" category, making it an ideal candidate for normal-phase chromatography, which separates compounds based on their differential adsorption to a polar stationary phase.[3][4]

Principle of Flash Chromatography: A Workflow Overview

Flash chromatography operates on the principle of differential partitioning. A crude sample mixture is loaded onto a column packed with a solid adsorbent (the stationary phase), and a solvent mixture (the mobile phase) is pushed through under pressure. Compounds in the mixture travel down the column at different rates based on their polarity; less polar compounds spend more time in the mobile phase and elute faster, while more polar compounds are retained longer by the stationary phase.[5]

Caption: General workflow for flash column chromatography purification.

Method Development: A Systematic Approach

A successful purification is not accidental; it results from systematic method development. The goal is to find a mobile phase system that provides good separation between the target compound and its impurities.

Stationary Phase Selection

For normal-phase chromatography of moderately polar organic compounds, silica gel (SiO₂) with a particle size of 40-63 µm (230-400 mesh) is the industry standard.[1] Its high surface area and slightly acidic nature provide excellent resolving power for compounds with polar functional groups like phenols and esters.

Mobile Phase Optimization via Thin-Layer Chromatography (TLC)

TLC is an indispensable tool for rapidly screening solvent systems before committing to a large-scale flash column. The separation achieved on a TLC plate closely mimics the behavior on a flash column.

The Objective: Find a solvent system where the target compound, Methyl 2-(3-hydroxyphenoxy)acetate, has a Retention Factor (Rƒ) of approximately 0.25 to 0.35 .[5] This Rƒ value ensures that the compound will elute from the column in a reasonable number of column volumes without being too close to the solvent front or sticking indefinitely to the baseline.

Recommended Starting Solvent System: A mixture of a non-polar solvent (e.g., Hexane or Heptane) and a moderately polar solvent (e.g., Ethyl Acetate) is a standard choice for compounds of this type.[6]

Protocol for TLC Analysis:

-

Prepare several developing chambers with different ratios of Ethyl Acetate (EtOAc) in Hexane (e.g., 10%, 20%, 30%, 40% EtOAc).

-

Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

-

Using a capillary tube, spot the crude mixture onto the baseline of a silica gel TLC plate.

-

Place the plate in a developing chamber and allow the solvent to migrate up the plate via capillary action.[5]

-

Once the solvent front is ~1 cm from the top, remove the plate and mark the front with a pencil.

-

Visualize the spots under a UV lamp (254 nm) and/or by staining (e.g., with potassium permanganate).

-

Calculate the Rƒ for each spot: Rƒ = (Distance traveled by spot) / (Distance traveled by solvent front).

Data Interpretation:

| % Ethyl Acetate in Hexane | Observed Rƒ of Target | Comments |

| 10% | 0.05 | Too low. Compound is too retained. |

| 20% | 0.18 | Getting closer. Separation from baseline impurities is good. |

| 30% | 0.30 | Optimal. Good mobility and separation from other spots. |

| 40% | 0.45 | Too high. Risk of co-elution with less polar impurities. |

Based on this hypothetical data, a mobile phase of 30% Ethyl Acetate in Hexane is selected for the flash column.

Detailed Protocol for Flash Chromatography Purification

This protocol assumes the purification of approximately 1 gram of crude material. The column size and solvent volumes should be scaled accordingly for different amounts.[2]

Materials and Equipment

-

Crude Sample: ~1 g of Methyl 2-(3-hydroxyphenoxy)acetate mixture

-

Stationary Phase: 40-50 g of silica gel (40-63 µm)

-

Mobile Phase: 30% Ethyl Acetate in Hexane (~1 L)

-

Glass Flash Column: 40 mm diameter

-

Solvents: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Hexanes

-

Apparatus: Round bottom flasks, beakers, separatory funnel, test tubes for fraction collection, TLC plates and chamber, rotary evaporator

-

Other: Celite or additional silica for dry loading, cotton or glass wool, sand, compressed air/nitrogen source with regulator

Step-by-Step Procedure

Caption: The self-validating loop of flash chromatography purification.

1. Sample Preparation (Dry Loading)

-

Rationale: Dry loading is superior to liquid loading for samples that are not readily soluble in the mobile phase. It ensures a narrow, concentrated band of sample is applied to the column, leading to better separation.[3]

-

a. Dissolve the ~1 g of crude material in a minimal amount of a strong, volatile solvent like Dichloromethane or Acetone in a round bottom flask.

-

b. Add 2-3 g of silica gel to the flask to form a slurry.

-

c. Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained. This is your dry-loaded sample.

2. Column Packing (Slurry Method)

-

Rationale: The slurry packing method minimizes air bubbles and ensures a homogeneously packed column bed, which is crucial for high resolution.[1]

-